2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 2-methoxyethylamine with benzyl chloride in the presence of a base to form the intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethyl groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methylimidazole: Known for its catalytic properties and used in various chemical reactions.
2-benzyl-2-imidazoline hydrochloride: An alpha-adrenergic blocking agent with potential therapeutic applications.
1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride: Another benzimidazole derivative with distinct chemical properties.
Uniqueness
2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride stands out due to its unique combination of the benzyl and methoxyethyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzyl-1-(2-methoxyethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14;/h2-10H,11-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTLGOYSOFKOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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